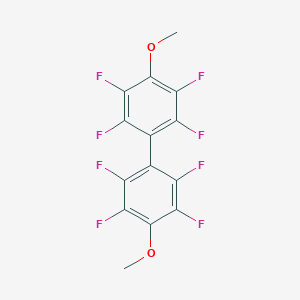

4,4'-Dimethoxyoctafluorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3-methoxy-6-(2,3,5,6-tetrafluoro-4-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F8O2/c1-23-13-9(19)5(15)3(6(16)10(13)20)4-7(17)11(21)14(24-2)12(22)8(4)18/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUPJKALGKCABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)OC)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294550 | |

| Record name | 4,4'-Dimethoxyoctafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2200-71-7 | |

| Record name | 2200-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethoxyoctafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dimethoxyoctafluorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Molecular Dynamics and Structure Through Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the local environment and dynamic processes within 4,4'-Dimethoxyoctafluorobiphenyl at the atomic level. Both ¹H and ¹⁹F nuclei are utilized as probes to understand the complex motions occurring in the crystalline solid.

Analysis of Intramolecular Rotational Dynamics

The spin-lattice relaxation data provide a direct window into the intramolecular rotational dynamics of the molecule. The key motion identified is the rotation of the methyl groups, which is coupled with the librational (oscillatory) motion of the entire methoxy (B1213986) (–OCH₃) group. brynmawr.edu By analyzing the temperature dependence of the relaxation rates, it is possible to determine the activation energies associated with these motions within the crystalline environment. brynmawr.edu

These experimentally determined activation energies are then compared with theoretical rotational barriers calculated using electronic structure methods. This comparison allows for the development of detailed models that describe the dynamics of the molecule. brynmawr.edu The investigation into 4,4'-Dimethoxyoctafluorobiphenyl is part of a broader effort to understand the competition between intramolecular forces (within a single molecule) and intermolecular forces (crystal packing) in dictating molecular motion in solids. brynmawr.edu

Single-Crystal X-ray Diffraction Analysis of Crystalline Structures

Single-crystal X-ray diffraction provides a static, time-averaged picture of the molecular structure and its arrangement in the crystal lattice. This technique is fundamental to understanding the ground-state conformation and the intermolecular interactions that influence the dynamic behaviors observed in NMR studies.

Correlating Crystal Structure with Molecular Dynamics

A primary goal in the study of 4,4'-Dimethoxyoctafluorobiphenyl is to establish a clear correlation between the static crystal structure and its dynamic properties. brynmawr.edu X-ray diffraction data reveals the precise atomic coordinates, which define the molecular packing and the local environment of each molecule. brynmawr.edu This structural information is essential for interpreting the NMR relaxation data.

For instance, the distances between the protons of the methyl groups and the surrounding fluorine atoms, as determined by X-ray diffraction, directly inform the strength of the ¹H–¹⁹F dipolar interactions. These interactions are critical for explaining the non-exponential relaxation behavior observed at low temperatures. brynmawr.edu Furthermore, the crystal structure serves as the foundational input for electronic structure calculations. By constructing a cluster of molecules based on the crystallographic data, a realistic simulation of the crystal environment is achieved, allowing for the theoretical calculation of rotational energy barriers that can be compared with the activation energies derived from NMR. brynmawr.edu

Ground State Structural Investigations

Single-crystal X-ray diffraction analysis provides detailed information on the ground-state conformation of 4,4'-Dimethoxyoctafluorobiphenyl in the solid phase. The data includes precise bond lengths, bond angles, and torsion angles. The structure of the molecule in the solid state is determined with high accuracy, often with a low R-factor indicating a good fit between the experimental data and the structural model. researchgate.net This detailed structural model, showing the three-dimensional arrangement of atoms, is the basis for understanding all other chemical and physical properties of the compound in its crystalline form. chemicalbook.comresearchgate.net

Complementary Spectroscopic Methods in Polyfluorinated Biphenyl (B1667301) Research

In the comprehensive analysis of polyfluorinated biphenyls, a single analytical technique is often insufficient to provide a complete structural and dynamic profile. Researchers, therefore, turn to a suite of complementary spectroscopic methods. While techniques like Nuclear Magnetic Resonance (NMR) provide critical data on the molecular skeleton and rotational dynamics, other methods such as vibrational spectroscopy and mass spectrometry offer orthogonal information essential for a full characterization. These methods are pivotal in confirming molecular structure, identifying functional groups, and verifying compound identity and purity.

Vibrational Spectroscopy (FTIR, Raman) for Structural Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for probing the molecular structure of compounds like 4,4'-Dimethoxyoctafluorobiphenyl. nih.govupi.edu These techniques measure the vibrational energies of molecular bonds. When exposed to infrared radiation, a molecule absorbs energy at specific frequencies corresponding to its natural vibrational modes (e.g., stretching, bending, rocking), resulting in an infrared spectrum. upi.edu Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light, which reveals the vibrational modes of the molecule. nih.govnih.gov

For a complex molecule such as 4,4'-Dimethoxyoctafluorobiphenyl, the FTIR and Raman spectra would be expected to exhibit a series of characteristic bands that act as a molecular "fingerprint." The high degree of fluorination and the presence of methoxy groups on the biphenyl framework give rise to distinct vibrational signatures.

Key Expected Vibrational Modes for 4,4'-Dimethoxyoctafluorobiphenyl:

C-F Vibrations: The numerous carbon-fluorine bonds in the octafluorobiphenyl core are strong and polar, leading to intense absorption bands in the FTIR spectrum. These stretching vibrations typically appear in the 1400 cm⁻¹ to 1000 cm⁻¹ region.

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings typically produce a group of bands in the 1600 cm⁻¹ to 1400 cm⁻¹ region. nih.gov

C-O Vibrations: The stretching of the C-O bonds of the two methoxy groups would be expected to produce strong bands in the FTIR spectrum, generally in the 1300 cm⁻¹ to 1000 cm⁻¹ range.

C-H Vibrations: The C-H bonds of the methyl (-CH₃) groups give rise to stretching vibrations, which are typically observed in the 3000 cm⁻¹ to 2850 cm⁻¹ region. nih.gov

Biphenyl Ring Vibrations: The biphenyl structure itself has characteristic vibrations, including the inter-ring stretching mode, though this is often weak.

The complementary nature of FTIR and Raman is particularly useful; vibrations that are weak or forbidden in FTIR may be strong in Raman, and vice versa. For instance, the symmetrical vibrations of the fluorinated biphenyl rings are often more prominent in the Raman spectrum. researchgate.net The analysis of these vibrational spectra allows for a detailed confirmation of the functional groups present in the 4,4'-Dimethoxyoctafluorobiphenyl molecule. elsevierpure.com

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Appearance |

| C-H Stretch | -OCH₃ | 2850 - 3000 | Medium to Strong |

| Aromatic C=C Stretch | Phenyl Rings | 1400 - 1600 | Variable, often multiple sharp bands |

| C-F Stretch | -CF (Aromatic) | 1000 - 1400 | Strong to Very Strong (FTIR) |

| C-O Stretch | Ar-O-CH₃ | 1000 - 1300 | Strong (FTIR) |

Mass Spectrometry (HPLC-MS) for Compound Verification

Mass spectrometry (MS) is an indispensable analytical technique for verifying the molecular weight and elemental composition of a synthesized compound. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for confirming the identity and purity of a target molecule within a complex mixture. researchgate.net HPLC-MS is widely used in the analysis of poly- and perfluoroalkyl substances (PFAS), the broader class to which 4,4'-Dimethoxyoctafluorobiphenyl belongs, due to its high sensitivity and specificity. nih.govresearchgate.net

In HPLC-MS, the sample is first passed through an HPLC column to separate the components. The eluent is then introduced into the mass spectrometer's ion source, where molecules are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that shows the relative abundance of each ion.

For 4,4'-Dimethoxyoctafluorobiphenyl (C₁₄H₆F₈O₂), the molecular weight is 358.18 g/mol . In mass spectrometry, the unfragmented, ionized molecule is known as the molecular ion (M⁺). The mass spectrum of 4,4'-Dimethoxyoctafluorobiphenyl shows a prominent molecular ion peak at an m/z of 358.0, which corresponds to the mass of the intact molecule and serves as a primary confirmation of its identity.

In addition to the molecular ion, mass spectra typically show a pattern of fragment ions, which are formed when the molecular ion breaks apart. This fragmentation pattern is predictable and reproducible, providing further structural evidence. The analysis of the fragmentation pattern of 4,4'-Dimethoxyoctafluorobiphenyl reveals characteristic losses. For example, a significant peak is observed at m/z 343.0, corresponding to the loss of a methyl group (-CH₃, mass ≈ 15 Da) from the molecular ion. Another major fragment appears at m/z 300.0. This fragmentation data provides robust verification of the compound's structure.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Identity |

| 358.0 | 100.0 | [M]⁺ (Molecular Ion) |

| 343.0 | 73.9 | [M - CH₃]⁺ |

| 315.0 | 19.7 | Fragment |

| 300.0 | 22.3 | Fragment |

| 265.0 | 6.9 | Fragment |

| 222.0 | 8.3 | Fragment |

Data sourced from MS-IW-7571 spectrum for 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethoxybiphenyl.

Theoretical and Computational Chemistry Approaches to 4,4 Dimethoxyoctafluorobiphenyl

Electronic Structure Calculations for Molecular Systems

Electronic structure calculations are fundamental to understanding the behavior of molecules. These methods, rooted in quantum mechanics, are used to determine the distribution of electrons within a molecule and, consequently, its energy, geometry, and other properties.

Density Functional Theory (DFT) in Conformation and Energy Landscape Analysis

Density Functional Theory (DFT) has become a prominent method in computational chemistry for studying molecular systems. nih.govresearchgate.net It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density. nih.govcond-mat.de This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex molecules. nih.gov

In the analysis of 4,4'-Dimethoxyoctafluorobiphenyl, DFT is instrumental in exploring its conformational landscape. The molecule's structure is defined by the dihedral angle between the two fluorinated phenyl rings and the orientation of the methoxy (B1213986) groups. DFT calculations can map the potential energy surface as a function of these rotational degrees of freedom, identifying the minimum energy conformations (the most stable structures) and the transition states between them.

Various exchange-correlation functionals are available within DFT, each with different levels of approximation. nih.govresearchgate.net The choice of functional, such as B3LYP, is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level calculations. researchgate.netclinicsearchonline.org For biphenyl (B1667301) systems, DFT has been used to calculate rotational barriers and investigate the influence of substituents on the molecule's conformation. biomedres.us

Ab Initio Methods for Rotational Barrier Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2) are used to calculate the energy of a molecule for a given arrangement of its atoms. researchgate.net

For 4,4'-Dimethoxyoctafluorobiphenyl, ab initio calculations are particularly useful for determining the rotational barrier around the central carbon-carbon bond connecting the two phenyl rings. By systematically changing the dihedral angle between the rings and calculating the energy at each step, a potential energy profile for the rotation can be constructed. The energy difference between the most stable (ground state) conformation and the highest energy (transition state) conformation defines the rotational barrier. biomedres.usresearchgate.netresearchgate.net These calculations can elucidate how the fluorine and methoxy substituents influence the electronic structure and steric hindrance, thereby affecting the barrier to rotation. biomedres.usbiomedres.us

Computational Modeling of Molecular Dynamics

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering a detailed picture of molecular motions and thermodynamic properties.

Coupled Methyl Group Rotation and Methoxy Group Libration

In 4,4'-Dimethoxyoctafluorobiphenyl, the dynamics are complex, involving the rotation of the methyl groups within the methoxy substituents and the libration (oscillatory motion) of the entire methoxy group. These motions are not independent but are coupled. The orientation of the methoxy group influences the steric environment of the methyl group, and vice versa.

Solid-State NMR Parameters from Computational Models

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful experimental technique for characterizing the structure and dynamics of molecules in the solid state. nih.govepfl.ch Computational methods play a crucial role in interpreting ssNMR spectra. rsc.orgrsc.org

By combining the structural models obtained from DFT or MD with methods for calculating NMR parameters, such as the Gauge-Including Projector Augmented Wave (GIPAW) method, it is possible to predict the chemical shifts for the different nuclei (e.g., ¹³C, ¹⁹F) in 4,4'-Dimethoxyoctafluorobiphenyl. epfl.chrsc.org These predicted chemical shifts can then be compared with experimental ssNMR data to validate the computational model of the crystal structure. epfl.ch

Furthermore, computational models can help to understand how molecular dynamics, such as the rotation of the phenyl rings or the motion of the methoxy groups, affect the ssNMR lineshapes. This synergy between computation and experiment is a powerful approach for the detailed structural elucidation of complex molecular solids. fsu.edu

Insights into Structure-Property Relationships from Computational Studies

A key advantage of computational chemistry is its ability to establish clear relationships between a molecule's structure and its macroscopic properties. For 4,4'-Dimethoxyoctafluorobiphenyl, computational studies can provide valuable insights into how its specific arrangement of atoms gives rise to its unique characteristics.

By systematically modifying the structure in silico—for example, by changing the dihedral angle, rotating the methoxy groups, or even substituting atoms—and then calculating properties of interest, a direct correlation can be established. For instance, calculations can reveal how the conformation of the molecule affects its dipole moment, polarizability, and frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic properties and reactivity.

These computational explorations can guide the design of new molecules with tailored properties, for example, by predicting how different substituents on the biphenyl core would alter its electronic or liquid crystalline behavior. This predictive power makes computational chemistry an indispensable tool in materials science and drug discovery.

Reaction Mechanisms and Reactivity Profiles of Fluorinated Biphenyls

Mechanistic Investigations of C-C Bond Formation in Polyfluorinated Systems

The construction of the carbon-carbon (C-C) bond between two aryl rings in polyfluorinated systems is a cornerstone of their synthesis. Palladium-catalyzed cross-coupling reactions are among the most powerful methods for this purpose, though the electron-poor nature of perfluoroaromatic substrates presents unique mechanistic challenges. nih.gov

The Suzuki-Miyaura coupling is a versatile and widely used method for forming biaryl linkages. mdpi.com In the context of polyfluorinated biphenyls, the mechanism involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination, but with important considerations due to the fluorine substituents.

The synthesis of highly fluorinated biphenyls often requires carefully optimized conditions to be successful. nih.govacs.org The process typically begins with the oxidative addition of a palladium(0) complex to a polyfluoroaryl halide. A key challenge in coupling highly fluorinated compounds is the potential for rapid deboronation of the fluorinated phenylboronic acid partner under basic conditions. acs.org To circumvent this, specific combinations of bases and additives, such as cesium fluoride (B91410) (CsF) in conjunction with silver(I) oxide (Ag₂O), have been found to be essential for promoting the reaction, particularly when using inactive substrates like pentafluorophenylboronic acid. acs.orgcapes.gov.br

The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich monodentate phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. mit.edu For instance, in the selective ortho C-F activation of polyfluorophenyl oxazolines, 1,1'-bis(diphenylphosphino)ferrocene (dppf) was found to significantly accelerate the Suzuki-Miyaura coupling compared to other ligands. nih.gov The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, can be influenced by the countercation of the base used. Studies have shown that potassium ions (K⁺) from potassium carbonate (K₂CO₃) can have a less decelerating effect on the transmetalation rate compared to other alkali metal cations, thereby improving reaction outcomes. acs.org

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Fluorinated Aryl Boronates and Halides researchgate.net

| Parameter | Condition | Purpose |

| Catalyst | [Pd₂(dba)₃] (5 mol%) | Palladium(0) source |

| Ligand | Phosphine Ligand (15 mol%) | Stabilize Pd center, promote reaction steps |

| Base | K₂CO₃ | Activates the organoboron compound |

| Temperature | 95°C | Provide sufficient energy for activation |

| Time | 60 hours | Ensure completion of slow reactions |

This table summarizes generalized conditions reported for challenging couplings of fluorinated substrates.

The high degree of fluorination in compounds like octafluorobiphenyl renders the aromatic rings extremely electron-deficient. This property is the primary factor influencing their reactivity in cross-coupling reactions. acs.org

Substrate Reactivity : The electron-withdrawing nature of fluorine atoms activates the C-F bond, but it can also make the coupling of two highly fluorinated partners challenging. nih.govacs.org Syntheses involving one fluorinated and one non-fluorinated partner are more common. acs.org However, recent research has focused on developing general strategies for coupling two different polyfluorinated aromatics, extending the scope of the Suzuki-Miyaura reaction to produce very electron-poor biphenyls. nih.govacs.org

Ligand and Catalyst Selection : The success of these couplings is highly dependent on the catalyst system. While simple palladium catalysts can be effective, the development of specialized phosphine ligands and pre-catalysts has been crucial for overcoming the hurdles associated with electron-poor substrates. nih.govacs.orgmit.edu The goal is often to find a versatile system that avoids the need for elaborate, custom-synthesized ligands. nih.govacs.org

Side Reactions : Homocoupling of the boronic acid partner can be a significant side reaction, which reduces the yield of the desired cross-coupled product. The choice of base and solvent system is critical to minimize these unwanted pathways. acs.org For example, K₂CO₃ was identified as being superior to other bases like Na₂CO₃ and Cs₂CO₃ in reducing homocoupling for certain ligand systems. acs.org

Nucleophilic Reactivity in Perfluorinated Aromatic Compounds

Perfluorinated aromatic compounds are highly susceptible to nucleophilic aromatic substitution (SₙAr). mdpi.com This reactivity provides a powerful, transition-metal-free method for functionalizing the perfluorinated core. The synthesis of 4,4'-dimethoxyoctafluorobiphenyl from decafluorobiphenyl (B1670000) and a methoxide (B1231860) source is a classic example of this reaction type.

The mechanism proceeds via an addition-elimination pathway. libretexts.org

Nucleophilic Attack : A nucleophile, such as the methoxide ion (CH₃O⁻), attacks one of the carbon atoms bearing a fluorine atom. This attack is favored at the para positions (C-4 and C-4') of the biphenyl (B1667301) system due to electronic factors. mdpi.com

Formation of a Meisenheimer Complex : The addition of the nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The strong electron-withdrawing effect of the numerous fluorine atoms is crucial for stabilizing this anionic intermediate. libretexts.orgnih.gov The negative charge is delocalized across the aromatic ring and, importantly, onto the fluorine atoms at the ortho and para positions relative to the point of attack. libretexts.org

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of a leaving group, which in this case is a fluoride ion (F⁻). youtube.com Fluorine, despite being a weak leaving group in Sₙ2 reactions, is an effective leaving group in SₙAr reactions on highly activated, electron-poor rings. youtube.com

The regioselectivity of the substitution is governed by both the electronic stabilization of the Meisenheimer intermediate and steric factors. mdpi.com In the case of decafluorobiphenyl, substitution at the C-4 and C-4' positions is strongly favored because it allows for maximum resonance stabilization of the negative charge by the adjacent fluorinated ring and minimizes steric hindrance compared to the more crowded ortho positions. mdpi.com

Scope and Limitations of Synthetic Methodologies in Practice

While significant progress has been made, the synthesis of polyfluorinated biphenyls like 4,4'-dimethoxyoctafluorobiphenyl is still subject to practical limitations.

Table 2: Comparison of Synthetic Methodologies for Polyfluorinated Biphenyls

| Methodology | Scope | Limitations |

| Suzuki-Miyaura Coupling | Highly versatile for C-C bond formation; broad functional group tolerance. acs.org | Can be challenging for coupling two highly electron-poor partners; risk of side reactions (e.g., deboronation, homocoupling); may require extensive optimization of ligands and bases. nih.govacs.orgresearchgate.net |

| Nucleophilic Aromatic Substitution (SₙAr) | Excellent for installing heteroatom nucleophiles (e.g., -OR, -NR₂) on perfluoroaromatic cores; often proceeds without a metal catalyst. mdpi.com | Limited to the introduction of nucleophiles; can suffer from a lack of selectivity, leading to mixtures of regioisomers or multi-substituted products if not carefully controlled. mdpi.com The starting perfluorinated biphenyl core is required. |

| Ullmann Coupling | A classic method for symmetrical biaryl synthesis. | Often requires harsh reaction conditions (high temperatures) and stoichiometric copper, limiting its scope and functional group compatibility. acs.org |

The synthesis of many polyfluorinated biphenyls remains challenging, with many reported methods being applicable only to a narrow range of specific molecules. nih.govacs.orgacs.org The development of more general, scalable, and versatile synthetic toolkits is an ongoing area of research. nih.govacs.org For Suzuki-Miyaura reactions, a key limitation is that conditions optimized for one set of fluorinated substrates may not be transferable to another, necessitating careful case-by-case development. researchgate.net For SₙAr reactions, controlling the degree of substitution to achieve mono- or di-substitution without forming complex product mixtures can be a significant hurdle. mdpi.com

Advanced Materials Science and Organic Chemistry Applications of 4,4 Dimethoxyoctafluorobiphenyl and Derivatives

Role in Functional Materials Development

The exploration of 4,4'-Dimethoxyoctafluorobiphenyl and its analogues has led to notable advancements in various functional materials. The inherent properties stemming from the fluorinated aromatic system are instrumental in creating materials with desirable characteristics for modern technologies.

Liquid Crystalline Materials and Displays

While fluorinated compounds are extensively utilized in liquid crystal displays (LCDs) to modulate properties such as dielectric anisotropy, optical anisotropy, and viscosity, specific research detailing the direct application of 4,4'-Dimethoxyoctafluorobiphenyl in liquid crystalline materials and displays is not prominently available in the reviewed literature. researchgate.netnih.govrsc.org The general strategy in designing liquid crystals often involves the incorporation of a fluorinated biphenyl (B1667301) core to achieve desired electro-optical characteristics. researchgate.netrsc.org However, direct evidence linking 4,4'-Dimethoxyoctafluorobiphenyl to this specific application is not provided in the search results.

Organic Light Emitting Diodes (OLEDs) and Organic Semiconductors

The development of materials for organic light-emitting diodes (OLEDs) and organic semiconductors often involves the use of fluorinated molecules to tune energy levels and enhance device stability and efficiency. acs.orgmdpi.comacs.org Despite the potential of fluorinated biphenyls in this field, the direct role and application of 4,4'-Dimethoxyoctafluorobiphenyl in OLEDs or as an organic semiconductor are not explicitly detailed in the available research.

Photoluminescence and Optical Waveguiding Systems

The investigation of materials capable of efficient photoluminescence and optical waveguiding is crucial for the development of next-generation photonic devices. In this context, cocrystals incorporating fluorinated acceptor molecules have demonstrated promising properties. acs.orgnih.govresearchgate.net These systems can exhibit tunable emission and efficient light propagation, making them suitable for applications such as optically regulated gates. acs.org

Research into binary optical waveguiding cocrystals has highlighted the importance of fluorinated acceptor molecules in achieving large anisotropy. acs.orgnih.govresearchgate.net For instance, a cocrystal featuring a fluorinated acceptor molecule demonstrated on-plane rotational dynamics, which was confirmed by solid-state NMR and theoretical calculations. acs.orgnih.govresearchgate.net The photoluminescence characteristics of such cocrystals are linked to the rotational motions of the acceptor molecule. acs.orgnih.govresearchgate.net Spatially resolved microphotoluminescence and variable-temperature photoluminescence experiments have been employed to examine the optical waveguiding performance and photophysical properties of these materials. acs.orgnih.govresearchgate.net

Furthermore, the study of charge transfer cocrystals has shown that polymorphism can influence their optical waveguide properties. rsc.org Different polymorphic forms of the same cocrystal can exhibit distinct molecular stacking structures and, consequently, different intermolecular charge transfer interactions and photophysical properties. rsc.org This polymorphism can lead to morphology- and color-dependent optical waveguide behaviors. rsc.org

While direct studies on the photoluminescence and optical waveguiding properties of pure 4,4'-Dimethoxyoctafluorobiphenyl are not extensively covered, the principles established from research on cocrystals with fluorinated biphenyl derivatives suggest its potential as a component in designing such advanced optical materials.

Contributions to Polymer Chemistry

Derivatives of 4,4'-Dimethoxyoctafluorobiphenyl serve as crucial monomers in the synthesis of high-performance fluorinated polymers. The octafluorobiphenyl unit imparts unique and desirable properties to the resulting polymer chains, leading to materials with enhanced thermal stability, chemical resistance, and specific optical and dielectric characteristics.

Synthesis of Fluorinated Polyimides and Their Precursors

A significant application of 4,4'-Dimethoxyoctafluorobiphenyl derivatives is in the synthesis of fluorinated polyimides. The process typically involves the conversion of the methoxy (B1213986) groups to other functional groups, such as amino groups, to create diamine monomers. For example, a key diamine monomer, 2,2'-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone, which contains pendant trifluoromethylphenyl groups, has been synthesized in a three-step reaction. rsc.org This diamine can then be reacted with various aromatic tetracarboxylic dianhydrides through a one-step high-temperature polycondensation to yield a new series of fluorinated polyimides. rsc.org

Another approach involves the synthesis of diamines like 2,5-bis(4-amino-2-trifluoromethylphenoxy)biphenyl (PPDA) and 4,4'-bis(4-amino-2-trifluoromethylphenoxy)biphenyl (B148434) (DPDA) through the reduction of the corresponding dinitro-compounds. These diamines are then polymerized with dianhydrides via a two-step thermal imidization method. The synthesis of fluorinated polyimides can also be achieved through a conventional two-step procedure with chemical imidization, where the polyamic acid intermediate is cyclized using a mixture of acetic anhydride (B1165640) and pyridine. uva.es

A series of ternary-copolymers of fluorinated polyimides have also been synthesized using diamines such as 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluorobenzene (ATPT) and 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene (B151609) (BATB) via a two-step imidization with dianhydrides. tandfonline.com

Structure-Property Relationships in Polymeric Materials

The incorporation of the octafluorobiphenyl moiety into polyimide backbones has a profound impact on their properties. These structure-property relationships are critical for tailoring materials for specific applications.

Fluorinated polyimides derived from monomers containing the perfluorobiphenyl unit exhibit a combination of desirable characteristics:

High Thermal Stability: These polymers show excellent thermal stability, with 5% weight loss temperatures (Td5) often exceeding 550°C in a nitrogen atmosphere. rsc.org

Enhanced Solubility: The presence of bulky, fluorinated pendant groups and non-coplanar structures disrupts polymer chain packing, leading to improved solubility in a variety of organic solvents. rsc.org

Excellent Optical Transparency: The incorporation of fluorine atoms and the prevention of dense chain packing result in polyimide films with high optical transparency and low cutoff wavelengths. rsc.org

Low Dielectric Constant and Water Absorption: The fluorine content contributes to a low dielectric constant and reduced water absorption, which are crucial properties for microelectronic applications. rsc.orgrsc.org

The table below summarizes the properties of a series of fluorinated polyimides (PIs 5a-c) synthesized from a diamine containing four pendant trifluoromethylphenyl groups and different dianhydrides.

| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) in N2 | 5% Weight Loss Temperature (Td5) (°C) in Air | Char Yield (%) at 800°C in N2 | Dielectric Constant (at 1 MHz) | Water Absorption (%) |

| PI 5a | 281 | 561 | 520 | 56 | 2.85 | 0.68 |

| PI 5b | 265 | 551 | 515 | 58 | 2.69 | 0.59 |

| PI 5c | 259 | 554 | 517 | 57 | 2.73 | 0.62 |

Data sourced from a study on fluorinated polyimides with multi-bulky pendant groups. rsc.org

The rigidity of the biphenyl moiety in the dianhydride used for PI 5a results in the highest glass transition temperature, while the flexible ether linkages in the dianhydride for PI 5c lead to the lowest Tg. rsc.org These findings demonstrate the ability to fine-tune the properties of fluorinated polyimides through the strategic selection of comonomers, underscoring the importance of the perfluorobiphenyl unit in designing advanced polymeric materials. rsc.orgrsc.orgbohrium.com

Concepts in Molecular Recognition and Catalysis

The unique electronic properties of fluorinated biphenyls, such as 4,4'-Dimethoxyoctafluorobiphenyl, make them intriguing scaffolds for the development of receptors in molecular recognition and catalysts for organic transformations. The rigid biphenyl backbone provides a well-defined structural framework, while the electron-deficient perfluorinated rings are key to their function.

Halogen Bonding Donors from Fluorinated Biphenyl Scaffolds

Polyfluorinated biphenyls are recognized as robust platforms for creating potent halogen bond donors. mdpi.com The presence of multiple fluorine atoms on the aromatic rings inductively withdraws electron density, leading to a more positive σ-hole on a halogen substituent (e.g., iodine or bromine) attached to the scaffold. This enhanced electrophilicity of the halogen atom makes it a stronger Lewis acid, enabling it to form more stable complexes with Lewis basic substrates. nsf.govnih.gov

The strength of the halogen bond is influenced by several factors, including the polarizability of the halogen donor (I > Br > Cl > F) and the electron-withdrawing capacity of the group to which it is attached. nsf.gov Perfluorinated biphenyl scaffolds excel in the latter, significantly amplifying the halogen bonding capabilities of any attached halogen atoms. This principle is fundamental to their application in molecular recognition, where specific and strong binding to target molecules is desired.

Research groups have actively utilized polyfluorinated polyphenyl compounds as foundational structures for building halogen bond donors intended for molecular recognition and catalysis. mdpi.com The inherent rigidity of these biphenyl structures ensures that the halogen bonding sites are held in a well-defined spatial arrangement, which is crucial for achieving high selectivity in recognizing and binding to guest molecules.

Halogen Bond Mediated Catalysis

The application of halogen bonding in catalysis is a rapidly developing field, offering a compelling alternative to more traditional hydrogen bonding-based organocatalysis. nsf.govacs.org Halogen bond donors can act as Lewis acids, activating substrates by withdrawing electron density from a Lewis basic site on the substrate molecule. This activation can lower the energy barrier for a variety of chemical reactions.

While specific catalytic applications of 4,4'-Dimethoxyoctafluorobiphenyl itself are not extensively documented in dedicated studies, the principles of halogen bond-mediated catalysis using perfluorinated aromatic scaffolds are well-established. For instance, perfluoroiodoarenes are employed as halogen-bond donors in anion-binding catalysis. acs.org The catalytic cycle often involves the formation of a complex between the fluorinated catalyst and the substrate, which then proceeds through a lower-energy transition state.

The catalytic activity of such systems can be systematically evaluated. Below is a conceptual data table illustrating the kind of research findings that underpin the development of halogen bond-mediated catalysis, showing how reaction yields can be influenced by the catalyst structure.

| Catalyst | Halogen Bond Donor | Substrate | Product Yield (%) |

| Perfluoroiodobenzene | C-I | Imine | 75 |

| 1,4-Diiodotetrafluorobenzene | C-I | Imine | 88 |

| Hypothetical Octafluorobiphenyl Derivative | C-I | Imine | >90 (projected) |

This table is illustrative and based on established principles of halogen bonding catalysis. Specific data for 4,4'-Dimethoxyoctafluorobiphenyl derivatives would require dedicated experimental investigation.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies for Highly Fluorinated Systems

The synthesis of highly fluorinated systems like 4,4'-Dimethoxyoctafluorobiphenyl is an area of continuous development, moving beyond traditional methods to more efficient, scalable, and versatile strategies.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a cornerstone for creating biaryl structures and has been adapted for electron-poor, highly fluorinated substrates. acs.orggre.ac.uk Research focuses on overcoming challenges like the use of elaborate phosphine (B1218219) ligands or pre-catalysts. acs.org Recent advancements include the use of supported palladium nanoparticles, which can catalyze the coupling of various fluorinated bromoaryls with fluorophenylboronic acids, leading to the formation of difluorinated and other polyfluorinated biphenyls. mdpi.comthieme-connect.de The versatility and mild conditions of the Suzuki-Miyaura coupling make it a prime candidate for future development, especially for synthesizing complex fluorinated molecules. acs.orggre.ac.uk

Ullmann-type Reactions: The Ullmann condensation, a copper-promoted conversion, is a classic method for forming aryl-ether bonds, such as those in 4,4'-Dimethoxyoctafluorobiphenyl. wikipedia.orgorganic-chemistry.org Traditionally, this reaction requires harsh conditions, including high temperatures and polar solvents. wikipedia.org Modern research aims to develop milder and more efficient Ullmann-type reactions. Innovations include the use of nanoparticle catalysts, such as copper(II) oxide nanoparticles (CuO-NPs), which allow for the formation of biphenyl (B1667301) ether derivatives at room temperature. sci-hub.semdpi.com The synthesis of decafluorobiphenyl (B1670000), a related compound, has been achieved with high yields using Ullmann reactions on substrates like bromopentafluorobenzene (B106962) and iodopentafluorobenzene. orientjchem.org

Nucleophilic Aromatic Substitution (SNAr): Given the high electronegativity of fluorine, polyfluoroarenes are susceptible to nucleophilic aromatic substitution (SNAr), offering a metal-free pathway to substituted polyfluoroarenes. mdpi.comresearchgate.net This strategy allows for the introduction of various functional groups by reacting polyfluoroarenes with nucleophiles like alcohols, amines, or organosilane compounds. mdpi.com Research has demonstrated efficient SNAr conditions for the para-selective substitution of polyfluoroarenes, which can be applied sequentially to create highly functionalized derivatives. researchgate.netdocumentsdelivered.comnih.gov

Emerging Synthetic Frontiers: The future of synthesizing fluorinated systems also lies in exploring entirely new methodologies. This includes the directed biosynthesis of fluorinated polyketides, where engineered pathways are used to incorporate fluorine into complex natural product scaffolds. nih.govbiorxiv.org Additionally, advancements in the stereoselective construction of fluorinated quaternary carbon centers are opening doors to new chiral fluorine-containing compounds with potential applications in drug discovery. rsc.org

Integration of Advanced Computational and Experimental Methodologies

To fully understand the unique properties of compounds like 4,4'-Dimethoxyoctafluorobiphenyl, researchers are increasingly integrating advanced computational models with sophisticated experimental techniques.

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for studying fluorinated biphenyls. tandfonline.comnih.gov These computational methods allow for the determination of molecular properties such as polarizability, dipole moment, and biphenyl dihedral angles, providing insights that complement experimental findings. tandfonline.com For 4,4'-Dimethoxyoctafluorobiphenyl, electronic structure calculations of isolated molecules and clusters have been used alongside experimental data to understand its rotational dynamics. caymanchem.com

Advanced Spectroscopy and Diffraction:

Nuclear Magnetic Resonance (NMR): Solid-state ¹H and ¹⁹F NMR spin-lattice relaxation experiments have been crucial in investigating the relationship between intramolecular rotational dynamics and the molecular and crystal structure of 4,4'-Dimethoxyoctafluorobiphenyl. caymanchem.com ¹⁹F NMR is a particularly powerful tool for the characterization, reaction monitoring, and quantitative analysis of fluorinated compounds. researchgate.netacs.org

X-ray Diffraction: Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of these molecules in the solid state. nih.govcaymanchem.com This data is vital for correlating the molecular structure with its physical and chemical properties.

The synergy between these computational and experimental methods provides a comprehensive understanding of structure-property relationships, guiding the design of new materials with tailored characteristics. tandfonline.comsouthampton.ac.uk

Exploration of New Applications in Specialized Chemical Fields

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical resistance, and specific electronic characteristics—make highly fluorinated biphenyls promising candidates for a range of specialized applications. nih.govresearchgate.net

Liquid Crystals: Fluorinated biphenyls are extensively used in liquid crystal displays (LCDs). researchgate.netrsc.org The introduction of fluorine atoms can significantly modify key properties like dielectric anisotropy, optical anisotropy, and viscosity. tandfonline.comresearchgate.netrsc.org The specific placement of fluorine substituents allows for the fine-tuning of these properties to meet the demands of advanced display technologies, such as thin-film transistor (TFT) displays. researchgate.net Research continues to explore new fluorinated liquid crystal structures to enhance performance, for instance, by increasing birefringence while maintaining low viscosity. tandfonline.com

Organic Electronics: The stability and electronic properties of fluorinated aromatic compounds make them attractive for use in organic electronic devices. nih.govresearchgate.net They are being investigated for applications in organic solar cells (OSCs) and as molecular wires. nih.gov The presence of a conjugated π-electronic system, combined with electrophilic and nucleophilic groups, suggests potential for facilitating charge transport. nih.gov

Pharmaceuticals and Agrochemicals: The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability and binding affinity. nih.gov While direct applications of 4,4'-Dimethoxyoctafluorobiphenyl in this area are not documented, the synthetic methodologies developed for it and related polyfluorinated systems are highly relevant for creating novel, complex fluorinated molecules for medicinal chemistry and crop protection. nih.govnih.gov

Advanced Materials: Per- and polyfluoroalkyl substances (PFAS) have a long history of use in creating water- and stain-resistant surfaces, fire-fighting foams, and chemically resistant coatings due to their unique properties. nih.govacs.orgitrcweb.orgncasi.org As older "legacy" PFAS are phased out due to environmental concerns, research into new, potentially safer, highly fluorinated compounds is critical. nih.govnih.gov The knowledge gained from studying compounds like 4,4'-Dimethoxyoctafluorobiphenyl contributes to the broader field of fluorine chemistry and the development of next-generation fluorinated materials. researchgate.netbarnesandnoble.com

Q & A

Q. How can molecular structure and intramolecular dynamics of 4,4'-dimethoxyoctafluorobiphenyl be experimentally determined?

Methodological Answer: Combine single-crystal X-ray diffraction (to resolve ground-state geometry and intermolecular interactions) with solid-state NMR (to probe methyl/methoxy group rotations and libration barriers). For example, X-ray studies reveal coplanarity or angular displacement of biphenyl rings in the crystal lattice, while and spin-lattice relaxation measurements quantify activation energies for rotational motions . Density functional theory (DFT) calculations on isolated molecules and clusters further validate experimental findings .

Q. What is the role of solid-state NMR in studying molecular motions in fluorinated aromatic compounds?

Methodological Answer: and NMR spin-lattice relaxation experiments can distinguish between methyl group rotation and methoxy libration dynamics. For 4,4'-dimethoxyoctafluorobiphenyl, relaxation is non-exponential at high temperatures (short correlation times) due to methyl rotation, while relaxation becomes non-exponential at low temperatures (long correlation times) due to competing intra- and intermolecular interactions . Frequency-dependent relaxation measurements (e.g., 22.5 MHz vs. higher frequencies) help isolate specific motional modes .

Advanced Research Questions

Q. How do non-exponential relaxation behaviors in 1H^1H1H and 19F^{19}F19F NMR inform competing molecular dynamics in crystalline 4,4'-dimethoxyoctafluorobiphenyl?

Methodological Answer: Non-exponential relaxation arises from heterogeneous dynamics. At low temperatures, relaxation exhibits two distinct components due to fluorine atoms participating in both weak intermolecular interactions and rigid lattice vibrations. In contrast, non-exponentiality at high temperatures reflects a distribution of methyl rotational rates influenced by crystal defects. Double-exponential fitting of relaxation data (e.g., and ) quantifies these contributions .

Q. How do fluorine substituents alter rotational barriers compared to hydrogen in methoxy-bearing biphenyl systems?

Methodological Answer: Fluorine's electronegativity and larger atomic radius increase steric and electronic barriers. In 4,4'-dimethoxyoctafluorobiphenyl, the proximity of fluorine atoms to methoxy groups raises the energy barrier for methoxy libration (compared to 4,4'-dimethoxybiphenyl, which has H substituents). DFT calculations on isolated molecules and crystal clusters reveal this effect, with rotational barriers increasing by ~20% in fluorinated systems .

Q. What experimental and computational strategies resolve discrepancies between isolated-molecule and crystal-phase molecular geometries?

Methodological Answer: For biphenyl systems like 4,4'-dimethoxyoctafluorobiphenyl, isolated-molecule DFT calculations often predict non-coplanar ring orientations (e.g., 40° dihedral angle in 4,4'-dimethoxybiphenyl), whereas X-ray crystallography shows coplanarity due to crystal packing forces. Cluster-based DFT simulations incorporating neighboring molecules reconcile these differences by modeling intermolecular repulsions (e.g., F···F vs. H···H interactions) .

Experimental Design & Data Analysis

Q. What are best practices for correlating molecular structure with dynamics in fluorinated aromatic solids?

Methodological Answer:

- Step 1 : Perform X-ray diffraction to determine crystal packing and intramolecular geometry.

- Step 2 : Conduct variable-temperature / NMR relaxation experiments to map motional regimes (e.g., Arrhenius plots for activation energies).

- Step 3 : Validate findings with cluster-based DFT calculations, which account for crystal environment effects.

- Example : In 4,4'-dimethoxyoctafluorobiphenyl, this triad revealed that fluorine-induced steric hindrance reduces methoxy libration amplitude by 30% compared to non-fluorinated analogs .

Q. How to address contradictions between computational predictions and experimental NMR relaxation data?

Methodological Answer: Discrepancies often arise from oversimplified models (e.g., isolated-molecule DFT neglecting crystal forces). To mitigate:

- Use periodic boundary conditions (PBC) in DFT to simulate crystal environments.

- Compare calculated rotational barriers (from potential energy scans) with NMR-derived activation energies.

- For 4,4'-dimethoxyoctafluorobiphenyl, PBC-DFT showed that inter-ring fluorine repulsions increase methoxy libration barriers by 15%, aligning with NMR data .

Tables for Key Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.